molecular formula C43H74O5 B1241502 1-(9Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol

1-(9Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol

Cat. No.: B1241502
M. Wt: 671 g/mol
InChI Key: XLFXOFMAQPNCDB-IATQTFTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as DAG(18:1/22:4) or diacylglycerol(18:1/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
1-oleoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and 7Z,10Z,13Z,16Z-docosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an all-cis-docosa-7,10,13,16-tetraenoic acid.

Scientific Research Applications

Synthesis Methods

  • An improved method for the synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain was developed. This involves starting from rac 1-0-octadecen-9'-ylglycerol, enzymatic deacylation, tritiation, and reacylation to yield the final product (Paltauf, 1976).

Biosynthesis and Utilization

  • Research on the chain length specificity in the utilization of long-chain alcohols for ether lipid biosynthesis in rat brain showed differential metabolism and incorporation into brain lipids of various long-chain alcohols (Natarajan & Schmid, 1977).
  • Studies on glycerol tridehydrocrepenynate from the basidiomycete Craterellus cornucopioides indicated the presence of complex triacylglycerols in fungi, contributing to our understanding of lipid biochemistry in different organisms (Magnus et al., 1989).

Lipid Chemistry and Applications

  • Research on acyl-phosphatidylinositol from Corynebacterium amycolatum revealed a unique lipid composition, enriching our knowledge of phospholipids in opportunistic pathogens (Valero-Guillén et al., 2005).
  • The isomeric sn-1-octadecenyl and sn-2-octadecenyl analogues of lysophosphatidylcholine as substrates for acylation and desaturation in plant microsomal membranes provided insights into plant lipid metabolism (Sperling & Heinz, 1993).

Other Relevant Findings

  • The intestinal absorption of glycerol trioctadecenyl ether was used as a model to study the absorption of non-hydrolysed triglycerides, demonstrating poor absorption of such compounds in rats (Spener et al., 1968).
  • Hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins have been extensively studied, providing crucial information on lipid bilayer dynamics (Barton & Gunstone, 1975).

Properties

Molecular Formula

C43H74O5

Molecular Weight

671 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C43H74O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-23,26,28,41,44H,3-10,12,14-16,20,24-25,27,29-40H2,1-2H3/b13-11-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1

InChI Key

XLFXOFMAQPNCDB-IATQTFTGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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